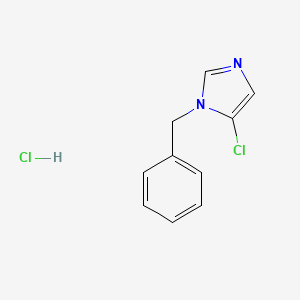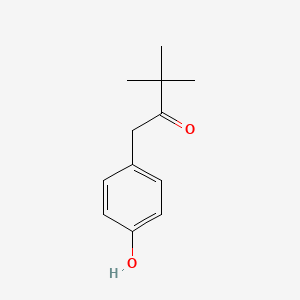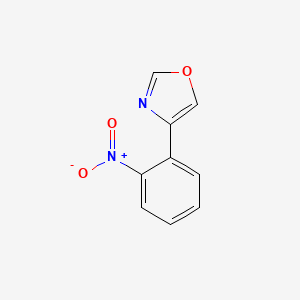
N-(3-Bromo-5-chloropyridin-2-yl)-N-(4-methylbenzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Bromo-5-chloropyridin-2-yl)-N-(4-méthylbenzyl)acétamide est un composé organique appartenant à la classe des acétamides. Ce composé est caractérisé par la présence d'un cycle pyridine substitué par des atomes de brome et de chlore, ainsi que par un groupe benzyle lié à l'atome d'azote.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de N-(3-Bromo-5-chloropyridin-2-yl)-N-(4-méthylbenzyl)acétamide implique généralement les étapes suivantes :
Matériaux de départ : La synthèse commence avec la 3-bromo-5-chloropyridine et la 4-méthylbenzylamine comme principaux matériaux de départ.
Réaction d'acylation : La 3-bromo-5-chloropyridine est soumise à une réaction d'acylation avec l'anhydride acétique pour former l'intermédiaire acétamide correspondant.
N-alkylation : L'intermédiaire acétamide est ensuite mis à réagir avec la 4-méthylbenzylamine dans des conditions appropriées pour produire N-(3-Bromo-5-chloropyridin-2-yl)-N-(4-méthylbenzyl)acétamide.
Méthodes de production industrielle
Dans un contexte industriel, la production de N-(3-Bromo-5-chloropyridin-2-yl)-N-(4-méthylbenzyl)acétamide peut impliquer des conditions réactionnelles optimisées, telles que :
Catalyseurs : Utilisation de catalyseurs pour améliorer les taux de réaction et les rendements.
Température et pression : Conditions de température et de pression contrôlées pour garantir une synthèse efficace.
Purification : Techniques telles que la recristallisation ou la chromatographie pour purifier le produit final.
Analyse Des Réactions Chimiques
Types de réactions
N-(3-Bromo-5-chloropyridin-2-yl)-N-(4-méthylbenzyl)acétamide peut subir diverses réactions chimiques, notamment :
Réactions de substitution : Les atomes de brome et de chlore sur le cycle pyridine peuvent être substitués par d'autres groupes fonctionnels.
Oxydation et réduction : Le composé peut subir des réactions d'oxydation et de réduction, conduisant à la formation de différents dérivés.
Réactifs et conditions courants
Réactions de substitution : Les réactifs courants comprennent les nucléophiles tels que les amines, les thiols ou les alcoolates.
Oxydation : Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés pour l'oxydation.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont couramment utilisés.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple :
Substitution : Dérivés de la pyridine substituée.
Oxydation : Dérivés de l'acétamide oxydés.
Réduction : Dérivés de l'acétamide réduits.
Applications de la recherche scientifique
N-(3-Bromo-5-chloropyridin-2-yl)-N-(4-méthylbenzyl)acétamide a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes ou anticancéreuses.
Médecine : Exploré comme composé principal potentiel pour le développement de médicaments.
Industrie : Utilisé dans le développement de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action de N-(3-Bromo-5-chloropyridin-2-yl)-N-(4-méthylbenzyl)acétamide implique son interaction avec des cibles moléculaires spécifiques. Il peut s'agir notamment de :
Enzymes : Inhibition ou activation d'enzymes impliquées dans diverses voies biochimiques.
Récepteurs : Liaison à des récepteurs sur les surfaces cellulaires, conduisant à la modulation des voies de signalisation cellulaire.
ADN/ARN : Interaction avec le matériel génétique, affectant potentiellement l'expression des gènes.
Applications De Recherche Scientifique
N-(3-Bromo-5-chloropyridin-2-yl)-N-(4-methylbenzyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(3-Bromo-5-chloropyridin-2-yl)-N-(4-methylbenzyl)acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in various biochemical pathways.
Receptors: Binding to receptors on cell surfaces, leading to modulation of cellular signaling pathways.
DNA/RNA: Interaction with genetic material, potentially affecting gene expression.
Comparaison Avec Des Composés Similaires
Composés similaires
N-(3-Bromo-5-chloropyridin-2-yl)-N-benzylacétamide : Il manque le groupe méthyle sur le cycle benzyle.
N-(3-Bromo-5-chloropyridin-2-yl)-N-(4-méthoxybenzyl)acétamide : Contient un groupe méthoxy au lieu d'un groupe méthyle sur le cycle benzyle.
N-(3-Bromo-5-chloropyridin-2-yl)-N-(4-fluorobenzyl)acétamide : Contient un atome de fluor au lieu d'un groupe méthyle sur le cycle benzyle.
Unicité
N-(3-Bromo-5-chloropyridin-2-yl)-N-(4-méthylbenzyl)acétamide est unique en raison de la combinaison spécifique de substituants sur les cycles pyridine et benzyle. Cette structure unique peut conférer des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour la recherche et le développement.
Propriétés
Formule moléculaire |
C15H14BrClN2O |
|---|---|
Poids moléculaire |
353.64 g/mol |
Nom IUPAC |
N-(3-bromo-5-chloropyridin-2-yl)-N-[(4-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C15H14BrClN2O/c1-10-3-5-12(6-4-10)9-19(11(2)20)15-14(16)7-13(17)8-18-15/h3-8H,9H2,1-2H3 |
Clé InChI |
XEIHJXGWUKPXNS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CN(C2=C(C=C(C=N2)Cl)Br)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B11925706.png)




![4,5,6,7-Tetrahydro-3H-imidazo[4,5-b]pyridine](/img/structure/B11925730.png)



